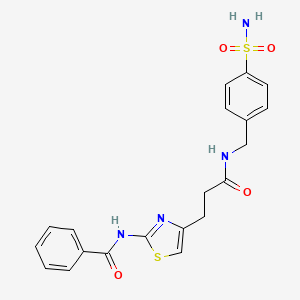
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide is a compound that likely exhibits biological activity given its structural similarity to other thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring, which are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of appropriate precursors, such as acetophenone derivatives with thiourea, followed by further functionalization. For instance, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives was achieved by treating acetophenone with thiourea and iodine, followed by condensation with ethyloxalyl chloride . Similarly, sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods suggest potential pathways for the synthesis of N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various functional groups to modulate the compound's biological activity. The presence of a sulfamoyl group, as seen in the target compound, is a common feature in many biologically active molecules, such as diuretics and antimicrobial agents .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation, substitution, and hydrolysis, to yield a diverse array of products. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water resulted in the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . The reactivity of the thiazole ring and its substituents can be exploited to synthesize a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Substituents on the thiazole ring can affect the compound's solubility, stability, and reactivity. For example, the introduction of electron-donating groups on the phenyl ring of thiazole derivatives has been shown to enhance antimicrobial activity, while electron-withdrawing groups like nitro substituents result in lower activity . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds and their potential as therapeutic agents.
Applications De Recherche Scientifique
Synthesis of Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Specifically, a derivative demonstrated proapoptotic activity and inhibited the growth of melanoma cancer cell lines, showing potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial Applications : Various derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives have shown promising antibacterial activity against common pathogens, suggesting potential use as antimicrobial agents (Narayana et al., 2004).
Cytotoxic Evaluation : Certain derivatives have been characterized and evaluated for cytotoxic activity against human breast cancer cell lines. The evaluation showed that some derivatives exhibit significant cytotoxic activity, indicating potential therapeutic applications (Govindaraj et al., 2021).
Anticancer Activity of Co(II) Complexes : Co(II) complexes of derivatives of this compound have been synthesized and assessed for their anticancer activity, particularly against human breast cancer cell lines. This research provides insights into the development of new anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
Potential as Antifungal Agents : Certain derivatives have been synthesized and evaluated for their antifungal properties. These studies suggest the potential of these compounds in the development of antifungal drugs (Patel & Patel, 2010).
Photodynamic Therapy Application : A zinc phthalocyanine derivative of the compound, with high singlet oxygen quantum yield, has been synthesized and characterized. Its properties suggest it could be a promising candidate for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Polyurethane Coating : A coumarin–thiazole derivative of the compound has been synthesized and evaluated for its antimicrobial activity. It showed potential for use in antimicrobial polyurethane coatings, highlighting its application in material science (El‐Wahab et al., 2014).
Orientations Futures
Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide”, being a thiazole derivative, could be a subject of future research in medicinal chemistry.
Propriétés
IUPAC Name |
N-[4-[3-oxo-3-[(4-sulfamoylphenyl)methylamino]propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c21-30(27,28)17-9-6-14(7-10-17)12-22-18(25)11-8-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-7,9-10,13H,8,11-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQQOELALDOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

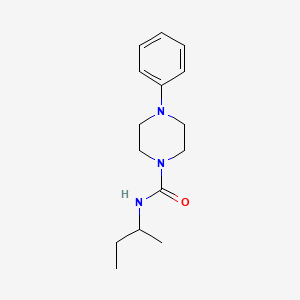
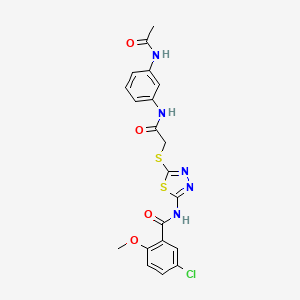
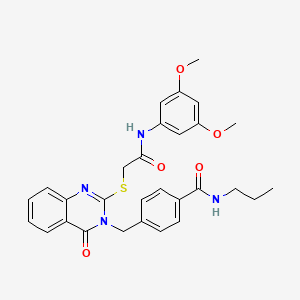
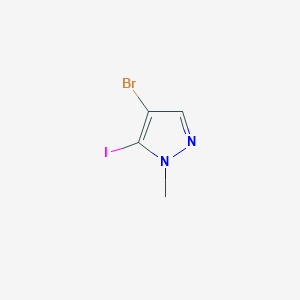
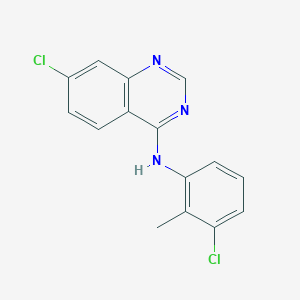
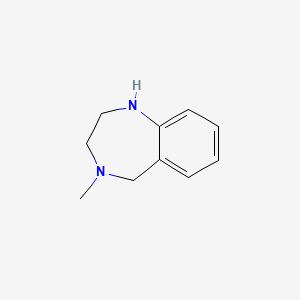
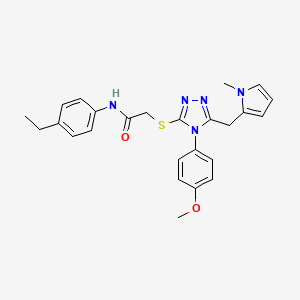
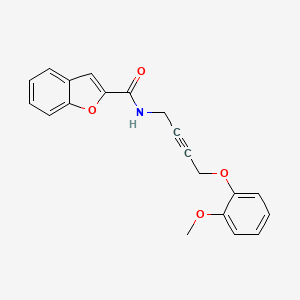
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)
![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)